
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of amides, characterized by the presence of an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves several steps, starting from readily available precursors. One common method involves the reaction of 3,7,11-trimethyldodec-2-en-1-ol with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production often emphasizes cost-effectiveness and scalability, making use of optimized reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect-repellent properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3,7,11-trimethyldodec-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In insect-repellent applications, it is believed to interfere with the olfactory receptors of insects, deterring them from approaching treated surfaces.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
3,7,11-Trimethyldodeca-2,6,10-trienoic acid: This compound shares a similar carbon backbone but differs in functional groups.
Uniqueness
N,N-Diethyl-3,7,11-trimethyldodec-2-enamide stands out due to its specific structural features and the presence of multiple methyl groups, which contribute to its unique chemical and physical properties
Propiedades
Número CAS |
63074-83-9 |
|---|---|
Fórmula molecular |
C19H37NO |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3,7,11-trimethyldodec-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-7-20(8-2)19(21)15-18(6)14-10-13-17(5)12-9-11-16(3)4/h15-17H,7-14H2,1-6H3 |
Clave InChI |
PZYPNVIIBKJRJM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C=C(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)

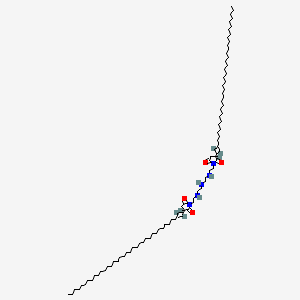

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
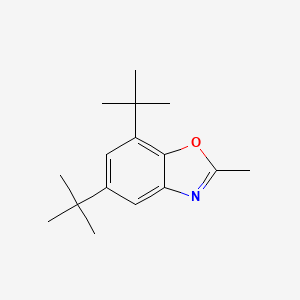
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
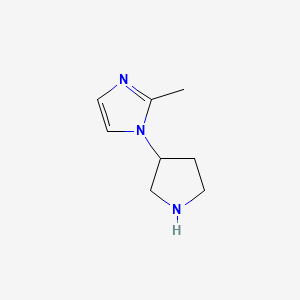

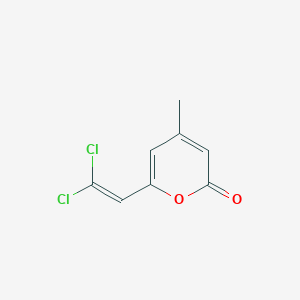
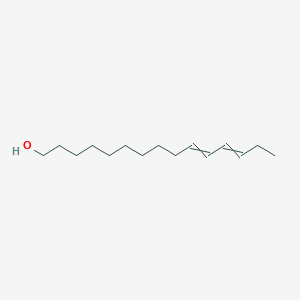
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
